Butyldimethylsilane
Overview
Description
Butyldimethylsilane is an organosilicon compound with the molecular formula C6H16Si. It is a colorless liquid known for its stability and reactivity with various organic compounds. This compound is widely used in organic synthesis, particularly as a silylation reagent for the protection of functional groups such as alcohols, amines, and carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyldimethylsilane can be synthesized through several methods. One common laboratory method involves the reaction of tert-butylchlorodimethylsilane with methyldichlorosilane under the catalysis of a Lewis acid at temperatures ranging from 35 to 45°C. The reaction mixture is then subjected to rectification to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced by subjecting tert-butylchlorodimethylsilane and methyldichlorosilane to a rearrangement reaction under the catalysis of Lewis acid. The reaction is carried out at 35 to 45°C, followed by rectification in a rectifying tower to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Butyldimethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyldimethylsilyl hydroperoxide.
Reduction: It can be reduced using reagents like lithium aluminum hydride.
Substitution: It reacts with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidizing agent.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Bases like imidazole and solvents like dimethylformamide are used for silylation reactions.
Major Products Formed
Oxidation: tert-Butyldimethylsilyl hydroperoxide.
Reduction: This compound derivatives.
Substitution: tert-Butyldimethylsilyl ethers.
Scientific Research Applications
Butyldimethylsilane is extensively used in scientific research due to its versatility:
Mechanism of Action
Butyldimethylsilane exerts its effects primarily through the formation of silyl ethers. The mechanism involves the nucleophilic attack of the functional group (e.g., alcohol) on the silicon atom, leading to the formation of a stable silyl ether. This reaction is often catalyzed by bases like imidazole and solvents like dimethylformamide . The formation of the strong Si-O bond is the driving force for the reaction .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but contains a chlorine atom instead of a hydrogen atom.
Trimethylsilyl chloride: Less bulky and more reactive compared to butyldimethylsilane.
Uniqueness
This compound is unique due to its balance of reactivity and stability. It is more hydrolytically stable than trimethylsilyl chloride, making it a preferred choice for protecting functional groups in various chemical reactions .
Properties
IUPAC Name |
butyl(dimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVDKGPVGFXTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SiH](C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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